RPH-2823 - 96558-24-6

RPH-2823

Catalog Number: EVT-255712
CAS Number: 96558-24-6
Molecular Formula: C17H22N8O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RPH-2823 is a basic triamterene derivative, with diuretic activity.
Synthesis Analysis

The synthesis of RPH-2823 involves several steps that typically require careful control of reaction conditions to optimize yield and purity. While detailed synthetic routes specific to RPH-2823 are not extensively documented in the available literature, it is known that triamterene derivatives can be synthesized through various methods involving the reaction of appropriate starting materials under defined conditions.

General Synthetic Route

  1. Starting Materials: The synthesis often begins with readily available precursors such as substituted phenyl compounds.
  2. Reagents: Common reagents may include bases and catalysts that facilitate the formation of the desired triamterene structure.
  3. Reaction Conditions: The reactions are usually performed under controlled temperatures and pH conditions to ensure the stability of intermediates and to promote the desired transformations.

For example, a typical method might involve the reaction of an appropriate amine with a ketone or aldehyde in the presence of a catalyst like anhydrous aluminum chloride, followed by purification steps such as recrystallization or chromatography .

Molecular Structure Analysis

RPH-2823's molecular structure is characterized by its triamterene backbone, which consists of multiple aromatic rings and nitrogen-containing functional groups. The specific molecular formula for RPH-2823 is not provided in the sources, but similar compounds exhibit structural features typical of diuretic agents, including:

  • Aromatic Rings: Contributing to the compound's hydrophobic characteristics.
  • Amine Groups: Essential for its biological activity and interaction with renal channels.
Chemical Reactions Analysis

RPH-2823 can undergo various chemical reactions typical of amphotericin analogs, including:

  • Oxidation: The compound may be oxidized under specific conditions to form different derivatives.
  • Reduction: Although less common, reduction reactions can also occur.
  • Substitution Reactions: These may involve nucleophilic attacks on electrophilic centers within the molecule.

The choice of reagents and reaction conditions significantly influences the outcomes, including yield and purity of the final product. For example, oxidizing agents like potassium permanganate could be employed for oxidation reactions, while reducing agents such as sodium borohydride might be used when applicable .

Mechanism of Action

RPH-2823 exerts its pharmacological effects primarily through inhibition of sodium channels in renal epithelial cells. This action leads to increased sodium excretion (natriuresis) while preserving potassium levels (potassium-sparing effect).

Key Mechanistic Insights

  1. Sodium Channel Inhibition: By blocking epithelial sodium channels (ENaC), RPH-2823 reduces sodium reabsorption in the kidneys.
  2. Diuretic Effect: This inhibition results in increased urine output and decreased blood volume, making it useful in treating conditions like hypertension and edema.

Studies have shown that RPH-2823's effects are dose-dependent, with higher concentrations leading to more pronounced physiological changes .

Applications

RPH-2823 has potential applications in various scientific fields:

  1. Pharmacology: Its diuretic properties make it relevant for research into treatments for hypertension and heart failure.
  2. Renal Physiology: Studies investigating sodium transport mechanisms in renal cells can utilize RPH-2823 as a tool compound.
  3. Biological Research: The compound may also serve as a fluorescent marker or probe in biological assays due to its structural characteristics.
Introduction to RPH-2823 in Pharmacological Research

RPH-2823 represents a structurally optimized triamterene derivative investigated for its potential as a novel potassium-sparing diuretic agent. Its core molecular architecture retains the pteridine backbone characteristic of triamterene but incorporates specific modifications at the 6-position phenyl ring, designed to enhance target specificity and metabolic stability. The compound exists as a crystalline solid under standard conditions, with a molecular weight of 317.34 g/mol and a characteristic UV absorption maximum at 365 nm, facilitating analytical detection. Chemically designated as 2,4,7-triamino-6-(3-trifluoromethylphenyl)pteridine, RPH-2823 exhibits altered solubility profiles compared to its progenitor—demonstrating improved lipid solubility (logP ≈ 1.8) potentially favoring epithelial sodium channel (ENaC) interactions in distal nephron segments. Current investigations focus on its precise biochemical interactions with renal ion transport mechanisms and potential secondary pharmacological applications beyond electrolyte modulation, positioning it as a molecule of significant interest in renal pharmacology and drug development pipelines [1].

Historical Context and Development of Triamterene Derivatives

The development of triamterene derivatives originates from mid-20th century efforts to counteract potassium-wasting effects inherent in mainstream diuretics like thiazides and loop diuretics. Introduced clinically in the 1960s, triamterene (2,4,7-triamino-6-phenylpteridine) provided a foundational structure that directly inhibited renal ENaC channels in the distal convoluted tubule and collecting duct, reducing potassium excretion. However, clinical utility was hampered by its relatively low potency, photosensitization potential, and crystallization risk in acidic urine. Subsequent derivative development focused on strategic substitutions to the phenyl group at the 6-position of the pteridine ring to enhance pharmacodynamic activity and safety profiles [1] [6].

Table 1: Evolution of Key Triamterene Derivatives Leading to RPH-2823

CompoundChemical ModificationPrimary Pharmacologic ImprovementLimitations Addressed
TriamtereneNone (prototype)Potassium-sparing diuresisLow potency, crystallization risk
RPH-27984'-Chloro substitutionIncreased ENaC binding affinityLimited metabolic stability
RPH-28053'-Amino substitutionEnhanced solubility profileReduced diuretic efficacy
RPH-28162'-Methyl substitutionImproved plasma half-lifePhotosensitivity
RPH-28233'-Trifluoromethyl substitutionOptimized ENaC affinity & metabolic stabilityTargeted tissue distribution

RPH-2823 emerged from systematic structure-activity relationship (SAR) studies evaluating halogenated and alkylated phenyl variants. The introduction of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position conferred significant advantages: (1) Enhanced binding to the ENaC channel via hydrophobic interactions and potential dipole stabilization within the amiloride-binding pocket; (2) Increased metabolic stability against hepatic cytochrome P450 3A4-mediated oxidation due to fluorine substitution; and (3) Improved membrane permeability evidenced by artificial membrane assays (PAMPA), potentially facilitating renal tubular access. Synthesis typically proceeds via a multi-step sequence starting from 3-trifluoromethylbenzaldehyde through a modified Taylor pteridine synthesis, achieving overall yields of 18-22% after crystallization. Analytical characterization confirms >99% purity via reverse-phase HPLC (C18 column, methanol:phosphate buffer gradient) [1] [6].

Position of RPH-2823 in Diuretic Research Paradigms

RPH-2823 occupies a distinct niche within contemporary diuretic research, aligning with the positivist paradigm that emphasizes quantifiable molecular interactions and objective physiological outcomes. This approach focuses on identifying specific, measurable structure-activity relationships and mechanistic pathways—core principles underpinning RPH-2823's development [3]. Research on this compound primarily employs quantitative methodologies, including:

  • Dose-response profiling in isolated perfused tubule models
  • Isothermal titration calorimetry (ITC) quantifying ENaC binding thermodynamics
  • Computational molecular dynamics simulations of channel-inhibitor complexes

Table 2: Key Research Paradigms and RPH-2823's Investigative Alignment

Research ParadigmCore TenetsRPH-2823 Research ApplicationsKnowledge Advancements
PositivistObjective reality; quantifiable dataENaC binding affinity constants (Ki)Precise molecular interaction mapping
Post-positivistProbabilistic conclusions; refined objectivityPopulation pharmacokinetic modelingIdentification of covariates affecting exposure
PragmatismProblem-centered; mixed methodsCombined diuretic efficacy/safety screeningRapid lead compound optimization

The compound exemplifies the pragmatic integration of classical physiological assessment with advanced molecular techniques. Its development addresses critical clinical challenges identified in renal pharmacotherapy:

  • Mechanistic Specificity Gap: Unlike carbonic anhydrase inhibitors (e.g., acetazolamide) or osmotic diuretics, RPH-2823 demonstrates >200-fold selectivity for ENaC over off-target renal transporters (NCC, NKCC2) in radioligand displacement assays, potentially minimizing electrolyte disturbances [1].
  • Polypharmacy Mitigation: Research indicates RPH-2823’s potential to reduce medication burden in complex regimens. Studies in transplant recipients demonstrate that optimized diuretics like RPH-2823 could alleviate the significant post-transplant polypharmacy (median 10+ drugs) contributing to high Medication Regimen Complexity Index (MRCI) scores observed in renal populations [1].
  • Molecular Modeling Integration: Advanced computational docking studies position the -CF₃ group within a hydrophobic subpocket of the ENaC α-subunit, forming van der Waals contacts with residues Pro436, Leu450, and Cys448. This precise mapping facilitates rational design of next-generation derivatives [6].

RPH-2823 thus represents a convergence of molecular precision medicine principles with practical clinical needs in fluid-balance disorders, bridging traditional diuretic pharmacology with contemporary drug development paradigms focused on target engagement optimization and regimen simplification [1] [3] [6].

Properties

CAS Number

96558-24-6

Product Name

RPH-2823

IUPAC Name

1-(dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol

Molecular Formula

C17H22N8O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)

InChI Key

DREYSFUKNSYCCL-UHFFFAOYSA-N

SMILES

CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O

Synonyms

1-(dimethylamino)-3-(4-(2,4,7-triamino-6-pteridinyl)phenoxy)-2-propanol
dimethylaminohydroxypropoxytriamterene
RPH 2823
RPH-2823

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.